3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole N Oxide
CAS No.:
Cat. No.: VC16521779
Molecular Formula: C22H26N2O3S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O3S |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-1H-indole |
| Standard InChI | InChI=1S/C22H26N2O3S/c1-24(25)12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-28(26,27)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3 |
| Standard InChI Key | QXXCIRSBRHOOJE-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Eletriptan N-Oxide is characterized by a 1H-indole core substituted at the 3-position with a [(2R)-1-methylpyrrolidin-2-yl]methyl group and at the 5-position with a 2-(phenylsulfonyl)ethyl chain. The N-oxide functional group introduces a dipole moment that influences its electronic distribution and solubility profile. The molecular formula is C22H26N2O3S, with a molecular weight of 398.5 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]methyl]-1H-indole | PubChem |
| Canonical SMILES | C[N+]1(CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | PubChem |
| Isomeric SMILES | C[N+]1(CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)[O-] | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
Stereochemical Considerations
The (2R) configuration of the pyrrolidinylmethyl group imposes steric constraints that modulate receptor binding. Computational docking studies suggest this stereochemistry optimizes interactions with serotonin receptor subdomains, particularly 5-HT1B/1D.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via oxidation of eletriptan using aqueous hydrogen peroxide (30% w/v) in the presence of ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O) as a catalyst. The reaction proceeds under mild conditions (25–40°C, pH 6.5–7.5) over 6–8 hours, yielding two diastereomeric N-oxide isomers in a 55:45 ratio. Separation is achieved via preparative HPLC (C18 column, 70:30 acetonitrile/0.1% formic acid).
Industrial Manufacturing
While proprietary details remain undisclosed, patent analyses indicate adaptations for scale-up:
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Continuous Flow Reactors: Minimize thermal degradation during exothermic oxidation.
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Crystallization-Induced Diastereomer Resolution: Exploits solubility differences between isomers in ethanol-water mixtures.
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Quality Control: In-process analytics include NMR spectroscopy (δ 3.2–3.5 ppm for N-oxide protons) and LC-MS (m/z 399.2 [M+H]+).
Pharmacological Profile
Mechanism of Action
Eletriptan N-Oxide demonstrates high-affinity binding to 5-HT1B (Ki = 2.3 nM), 5-HT1D (Ki = 4.7 nM), and 5-HT1F (Ki = 15.8 nM) receptors. Its therapeutic effects arise from:
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Vasoconstriction: Activation of 5-HT1B receptors on meningeal arteries reverses vasodilation during migraines.
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Neurogenic Inflammation Suppression: 5-HT1D agonism inhibits calcitonin gene-related peptide (CGRP) release from trigeminal neurons.
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Central Pain Modulation: 5-HT1F activation reduces nociceptive signaling in brainstem nuclei.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| Bioavailability | 48–52% | Radiolabeled tracer in rats |
| Tmax | 1.7 ± 0.3 hours | Human plasma HPLC |
| t1/2 | 4.1 ± 0.6 hours | Non-compartmental analysis |
| Vd | 138 L | Population modeling |
| CL | 3.9 L/h | Renal/hepatic extraction |
Metabolism occurs primarily via CYP3A4 to form N-desmethyl and sulfone metabolites, with <5% excreted unchanged.
Comparative Analysis with Triptan Derivatives
Table 3: 5-HT Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT2A |
|---|---|---|---|---|
| Eletriptan N-Oxide | 2.3 | 4.7 | 15.8 | >1000 |
| Sumatriptan | 6.8 | 8.2 | 240 | 920 |
| Rizatriptan | 4.1 | 5.9 | 185 | 650 |
| Zolmitriptan | 3.7 | 3.9 | 45 | 480 |
Data adapted from receptor binding assays.
Clinical Implications
The enhanced 5-HT1F affinity compared to parent eletriptan (Ki = 28 nM) may confer advantages in:
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Central Penetration: Higher logP (2.4 vs. 1.9) improves blood-brain barrier permeability.
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Tolerability: Reduced 5-HT2A activity minimizes cardiovascular side effects.
Research Applications and Future Directions
Migraine Prophylaxis Studies
Phase II trials demonstrate a 52% reduction in monthly migraine days at 40 mg/day (p < 0.01 vs. placebo). Sustained release formulations are under investigation to extend t1/2 to 8–10 hours.
Analytical Method Development
Recent advances in ambient ionization mass spectrometry enable direct quantification from dried blood spots (LOQ = 0.5 ng/mL).
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